molecular formula C19H24F6N2O5 B1672766 Flecainide acetate CAS No. 54143-56-5

Flecainide acetate

Cat. No.: B1672766
CAS No.: 54143-56-5
M. Wt: 474.4 g/mol
InChI Key: RKXNZRPQSOPPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Flecainide Acetate is taken by mouth with a glass of water . It can be taken with or without food . The doses should be taken at regular intervals and not more often than directed . It is important not to stop taking this medicine suddenly as this may cause serious, heart-related side effects .

Biochemical Analysis

Biochemical Properties

Flecainide acetate interacts with several key biomolecules in the heart. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . This compound also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, this compound also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

This compound has significant effects on various types of cells, particularly heart cells. It corrects irregular heartbeats to a normal rhythm and slows an overactive heart . It also has the ability to slow conduction throughout the cardiac conduction system, with the most marked effects on His-Purkinje conduction and ventricular activation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking sodium and potassium channels. It decreases the entry of sodium in heart cells, causing prolongation of the cardiac action potential . It also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Additionally, it blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .

Temporal Effects in Laboratory Settings

In healthy subjects, the plasma half-life of unchanged this compound is relatively long (mean 13 hours after single doses and 16 hours after multiple dosage) . The rate of this compound elimination from plasma may possibly be reduced in older patients .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antiarrhythmic activity and is more potent than lidocaine, procainamide, and quinidine . It is active against both ventricular and supraventricular arrhythmias from a number of causes . This compound caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .

Metabolic Pathways

The majority of this compound is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of this compound, as more is eliminated by the kidney than by the hepatic route .

Transport and Distribution

This compound is almost completely absorbed after oral administration and does not undergo extensive first-pass metabolism . The bioavailability from this compound tablets has been reported to be about 90% . Protein binding of this compound is within the range 32 to 58% .

Subcellular Localization

This compound primarily localizes in the heart cells where it exerts its effects. It blocks sodium and potassium channels, thereby slowing conduction through the heart . It selectively increases anterograde and retrograde accessory pathway refractoriness .

Preparation Methods

The preparation of flecainide acetate involves several steps. One method starts with 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate as raw materials . Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate. This intermediate reacts with 2-aminomethylpiperidine in ethyl acetate to form flecainide. Finally, acetic acid and ethyl acetate are added to produce this compound . This method is noted for its simplicity, low cost, and high yield .

Chemical Reactions Analysis

Flecainide acetate undergoes various chemical reactions, including:

Properties

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-55-4 (Parent)
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020626
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54143-56-5
Record name Flecainide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLECAINIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 0.33 mole (134.7 g.) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, 1.347 liters of glacial acetic acid and 13.5 g. of 5 percent platinum on carbon is reduced in a Parr apparatus at about 30 pounds of hydrogen at room temperature. The reaction is complete in 6-7 hours. The reaction mixture is filtered and the catalyst is washed with isopropyl alcohol. The solution and washings are evaporated to provide a residue. Hexane is added to the residue and the resulting white solid is collected and recrystallized from a mixture of acetone and hexane. A 71 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate, m.p. 150° to 152° C., is obtained. By concentrating the residual liquid, an additional 18 percent of product is obtained as a second crop with a melting point of 148°-150° C.
Quantity
134.7 g
Type
reactant
Reaction Step One
Quantity
1.347 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of Flecainide free base (1.5 g) in isopropanol (7.5 ml) was added glacial acetic acid (0.3 g) and the solution was stirred under reflux for 2 hours. The solution was cooled to room temperature and hexane (15 ml) was added and solids began to precipitate. The resulting suspension was stirred at 20–25° C. for 2 hours and the solids were filtered and then rinsed with hexane (2×10 ml). The damp cake was dried in vacuum for 4 hours to give Flecainide acetate as a white solid (1.54 g, Yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Flecainide acetate
Reactant of Route 2
Reactant of Route 2
Flecainide acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flecainide acetate
Reactant of Route 4
Reactant of Route 4
Flecainide acetate
Reactant of Route 5
Flecainide acetate
Reactant of Route 6
Reactant of Route 6
Flecainide acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.